5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Overview
Description
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. The trifluoromethyl group attached to the pyrrole ring significantly influences its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of vinylstannane and monothioacetic acids, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave reactors and sealed ampoules has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like organolithium compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[3,2-b]pyridine derivatives, while substitution reactions can produce various substituted pyrrolo[3,2-b]pyridines .
Scientific Research Applications
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)pyridin-3-amine: This compound shares a similar trifluoromethyl group but lacks the pyrrole ring, resulting in different chemical properties.
3-amino-5-(trifluoromethyl)pyridine: Similar to the above compound, it has a trifluoromethyl group and an amino group attached to the pyridine ring.
Uniqueness
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to the presence of both pyrrole and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research fields .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5-7(14-6)4(12)3-13-5/h1-3,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSBNNFOZQMLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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